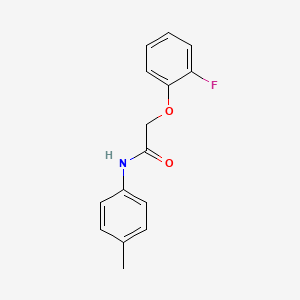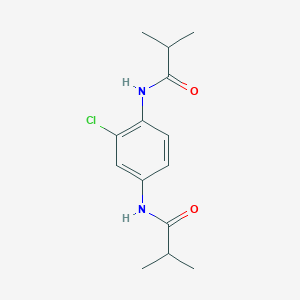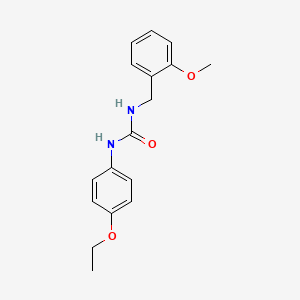![molecular formula C19H20FNO3 B5697997 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5697997.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)acrylamide, also known as FDA-approved drug TAK-659, is a kinase inhibitor that has been extensively studied for its potential use in the treatment of various types of cancer.
Scientific Research Applications
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation and survival, including BTK, FLT3, and AKT. TAK-659 has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Mechanism of Action
TAK-659 works by inhibiting the activity of several kinases that are involved in cancer cell proliferation and survival. It specifically targets the BTK kinase, which is a key player in the B-cell receptor signaling pathway. By inhibiting BTK, TAK-659 can block the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-cancer activity in preclinical studies, both as a single agent and in combination with other cancer treatments. It has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials. TAK-659 has been shown to be well-tolerated at doses that achieve therapeutic levels in the blood.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for use in lab experiments, including its potency, selectivity, and favorable safety profile. However, there are also some limitations to its use, including its high cost and limited availability. TAK-659 is also a relatively new drug, and more research is needed to fully understand its potential uses and limitations in the lab.
Future Directions
There are several future directions for research on TAK-659, including its potential use in combination with other cancer treatments, its efficacy in different types of cancer, and its potential use in other diseases that involve aberrant kinase signaling. There is also a need for further research on the mechanism of action of TAK-659, as well as its potential long-term effects on the body. Overall, TAK-659 represents a promising new avenue for cancer treatment, and further research is needed to fully explore its potential.
Synthesis Methods
TAK-659 is synthesized through a multi-step process that involves the reaction of 3-(4-fluorophenyl)acrylic acid with 3,4-dimethoxyphenethylamine to form an amide intermediate, which is then reacted with a coupling reagent to form the final product. The synthesis method has been optimized to achieve high yields and purity of TAK-659.
properties
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-23-17-9-5-15(13-18(17)24-2)11-12-21-19(22)10-6-14-3-7-16(20)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,21,22)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOVKHPWVKILBQ-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)




![2,2-dibromo-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}-1-methylcyclopropanecarbohydrazide](/img/structure/B5697946.png)
![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5697962.png)
![2-(4-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B5697964.png)
![benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B5697976.png)

![2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B5698012.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5698020.png)

